(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

CAS No.: 60044-07-7

Cat. No.: VC17323529

Molecular Formula: C7H9NO4

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60044-07-7 |

|---|---|

| Molecular Formula | C7H9NO4 |

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid |

| Standard InChI | InChI=1S/C7H9NO4/c1-8-3-2-4(6(8)10)5(9)7(11)12/h4H,2-3H2,1H3,(H,11,12) |

| Standard InChI Key | HVRWLHIJRRAHQI-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C1=O)C(=O)C(=O)O |

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Synonyms

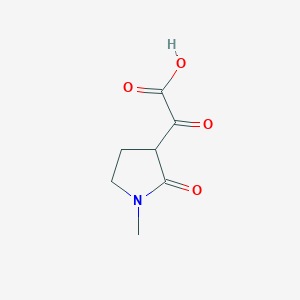

The systematic IUPAC name for this compound is 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetic acid, reflecting its pyrrolidinone backbone substituted with a methyl group at the 1-position and an oxoacetic acid group at the 3-position . Alternative designations include:

Molecular Formula and Weight

The molecular formula C₇H₉NO₄ corresponds to a molecular weight of 171.15 g/mol, with an exact mass of 171.05300 g/mol . The compound’s structural formula (Fig. 1) features a five-membered pyrrolidinone ring (lactam) with a methyl group at the 1-position and a ketone-oxidized acetic acid side chain at the 3-position.

Fig. 1: Structural representation of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid.

CAS Registry and Regulatory Information

The compound is registered under CAS 60044-07-7 . Limited regulatory data are available, though its structural analogs, such as methyl esters (e.g., methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate, CAS 90090-55-4), have been cataloged in PubChem .

Synthesis and Manufacturing

Historical Synthesis Routes

Early synthetic methods, documented in 1959 by Korte and Buechel, involved cyclocondensation reactions between methylamine derivatives and α-keto acids . For instance, reacting N-methylsuccinimide with glyoxylic acid under acidic conditions yielded the target compound, albeit with moderate purity . Masch and Petersen later optimized this protocol by employing toluene as a solvent and triethylamine as a base, achieving a 41% yield of the enantiomerically pure (S)-isomer after chiral resolution with (R)-α-methylbenzylamine .

Modern Methodologies

Contemporary approaches focus on stereoselective synthesis and scalability. A representative procedure involves:

-

Formation of the pyrrolidinone core: Cyclization of γ-aminobutyric acid (GABA) derivatives with methyl glyoxylate.

-

Oxidation and functionalization: Introduction of the oxoacetic acid group via ketone oxidation or nucleophilic acyl substitution.

-

Chiral resolution: Use of resolving agents like (R)-α-methylbenzylamine to isolate enantiomers .

Key Reaction Parameters:

-

Solvent: Toluene or dichloromethane.

-

Temperature: 80–100°C for cyclization.

-

Catalysts: Triethylamine or pyridine for base-mediated steps .

Physicochemical Properties

Physical Characteristics

-

Solubility: High polarity due to the carboxylic acid and lactam groups suggests solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include a strong C=O stretch at ~1700 cm⁻¹ (carboxylic acid and lactam) and N-H stretches at ~3300 cm⁻¹.

-

NMR (¹H):

-

δ 1.2–1.5 ppm (methyl group, singlet).

-

δ 2.5–3.5 ppm (pyrrolidinone ring protons).

-

δ 10–12 ppm (carboxylic acid proton, broad).

-

Chemical Reactivity and Stability

Acid-Base Behavior

The carboxylic acid group confers acidic properties (pKa ≈ 2.5–3.0), enabling salt formation with bases. The lactam’s amide group exhibits weak basicity (pKa ≈ −0.5), rendering it protonated only under strongly acidic conditions.

Thermal and Oxidative Stability

The compound decomposes above 200°C, with the lactam ring undergoing thermal ring-opening to form linear amides. Oxidative stability is moderate, with susceptibility to peroxides and strong oxidizing agents.

Functional Group Reactivity

-

Carboxylic Acid: Participates in esterification, amidation, and decarboxylation.

-

Lactam: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.

-

Ketone: Capable of nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume